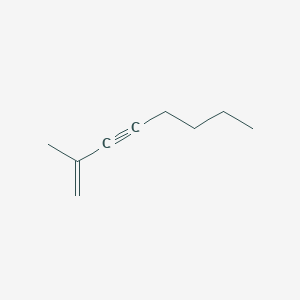

2-Methyl-1-octen-3-yne

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-methyloct-1-en-3-yne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14/c1-4-5-6-7-8-9(2)3/h2,4-6H2,1,3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPKTZBDAOSTAHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC#CC(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00170070 | |

| Record name | 2-Methyl-1-octen-3-yne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00170070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17603-76-8 | |

| Record name | 2-Methyl-1-octen-3-yne | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017603768 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyl-1-octen-3-yne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00170070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-Methyl-1-octen-3-yne

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Methyl-1-octen-3-yne, a valuable enyne compound. Due to the limited availability of a specific, detailed experimental protocol in published literature, this document outlines a plausible and robust synthetic route based on the well-established Sonogashira coupling reaction. Furthermore, it compiles essential physicochemical and spectral data for the characterization of this molecule. This guide is intended to serve as a foundational resource for researchers in organic synthesis and drug development who are interested in the preparation and properties of substituted enynes.

Introduction

This compound is an organic compound featuring both a double and a triple bond, classifying it as an enyne. The unique electronic and structural properties of the enyne moiety make it a versatile building block in organic synthesis, with potential applications in the development of novel pharmaceuticals and functional materials. This guide details a proposed synthetic pathway and summarizes the key analytical data for the unambiguous identification and characterization of this compound.

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented in Table 1. This data is crucial for handling, purification, and analysis of the compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₉H₁₄ | [1][2] |

| Molecular Weight | 122.21 g/mol | [2] |

| CAS Number | 17603-76-8 | [1][2] |

| Boiling Point | 67-69 °C at 36 mmHg | |

| Density | 0.775 g/cm³ | |

| IUPAC Name | 2-methyloct-1-en-3-yne | [2] |

Synthesis of this compound

Proposed Synthetic Scheme: Sonogashira Coupling

The proposed synthesis involves the coupling of a suitable vinyl halide, 2-bromo-1-propene, with a terminal alkyne, 1-hexyne, in the presence of a palladium catalyst, a copper(I) co-catalyst, and a suitable base.

Caption: Proposed synthesis workflow for this compound via Sonogashira coupling.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on general procedures for Sonogashira coupling reactions and should be optimized for this specific transformation.

Materials:

-

1-Hexyne

-

2-Bromo-1-propene

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N), freshly distilled

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous ammonium chloride solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and ethyl acetate for elution

Procedure:

-

To a dry, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add bis(triphenylphosphine)palladium(II) dichloride (0.02 eq) and copper(I) iodide (0.04 eq).

-

Evacuate and backfill the flask with nitrogen three times.

-

Add anhydrous THF as the solvent, followed by freshly distilled triethylamine (2.0 eq).

-

To the stirring solution, add 1-hexyne (1.2 eq) via syringe.

-

Finally, add 2-bromo-1-propene (1.0 eq) dropwise to the reaction mixture.

-

Heat the reaction mixture to a gentle reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford pure this compound.

Characterization Data

The following table summarizes the expected spectral data for this compound, which is essential for its structural elucidation and purity assessment.

Table 2: Spectral Data for this compound

| Technique | Expected Key Signals | Reference |

| ¹³C NMR | Data available in spectral databases. | [2] |

| ¹H NMR | Characteristic signals for vinyl and methyl protons, as well as the alkyl chain. | |

| Mass Spectrometry (MS) | Molecular ion peak (M⁺) at m/z = 122.21. | [2] |

| Infrared (IR) Spectroscopy | C≡C stretch (~2200-2260 cm⁻¹), C=C stretch (~1640-1680 cm⁻¹), =C-H stretch (~3010-3095 cm⁻¹), and C-H stretches from the alkyl chain (~2850-2960 cm⁻¹). | [6][7] |

Logical Relationships in Enyne Synthesis

The synthesis of 1,3-enynes, such as this compound, can be approached through several established synthetic strategies. The choice of method often depends on the availability of starting materials, desired stereochemistry, and functional group tolerance. The following diagram illustrates the logical relationships between some common synthetic approaches to 1,3-enynes.

Caption: Common synthetic routes to 1,3-enynes.

Conclusion

This technical guide provides a practical framework for the synthesis and characterization of this compound. The proposed Sonogashira coupling protocol offers a reliable starting point for its laboratory preparation. The compiled physicochemical and spectral data will aid researchers in the identification and quality control of this compound. The logical diagram of synthetic approaches further contextualizes the synthesis of this and related enyne structures. This document is intended to facilitate further research and application of this compound in various fields of chemical science.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. This compound | C9H14 | CID 140254 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 4. Substituted 1,3-enyne synthesis by C-C coupling [organic-chemistry.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. This compound [webbook.nist.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

Spectroscopic Profile of 2-Methyl-1-octen-3-yne: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 2-Methyl-1-octen-3-yne (CAS No. 17603-76-8). The information detailed herein is crucial for the identification, characterization, and quality control of this molecule in research and development settings. This document presents available experimental data for Mass Spectrometry (MS) and Infrared (IR) spectroscopy, alongside predicted Nuclear Magnetic Resonance (NMR) data. Detailed experimental protocols for acquiring such spectra are also provided.

Compound Information

| Property | Value | Source |

| Chemical Name | This compound | IUPAC |

| CAS Number | 17603-76-8 | NIST[1] |

| Molecular Formula | C₉H₁₄ | NIST[1][2] |

| Molecular Weight | 122.21 g/mol | PubChem[3] |

| Chemical Structure | ||

|

| PubChem |

Spectroscopic Data Summary

The following sections summarize the available and predicted spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~5.3 - 5.5 | s | 2H | =CH₂ |

| ~2.2 - 2.4 | t | 2H | -C≡C-CH₂- |

| ~1.8 - 1.9 | s | 3H | -C(CH₃)= |

| ~1.4 - 1.6 | m | 2H | -CH₂-CH₂-CH₃ |

| ~1.3 - 1.4 | m | 2H | -CH₂-CH₃ |

| ~0.9 | t | 3H | -CH₃ |

Disclaimer: Data are predicted and may not reflect experimental values.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (ppm) | Assignment |

| ~128 | =C(CH₃)- |

| ~122 | =CH₂ |

| ~92 | -C≡C- |

| ~80 | -C≡C- |

| ~31 | -C≡C-CH₂- |

| ~22 | -CH₂-CH₂-CH₃ |

| ~20 | -C(CH₃)= |

| ~19 | -CH₂-CH₃ |

| ~14 | -CH₃ |

Disclaimer: Data are predicted and may not reflect experimental values.

Infrared (IR) Spectroscopy

The following data is derived from the vapor phase IR spectrum available from the National Institute of Standards and Technology (NIST).[4][5]

Table 3: Key IR Absorptions for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 | Medium | =C-H stretch |

| ~2960, ~2870 | Strong | C-H stretch (alkane) |

| ~2220 | Medium-Weak | -C≡C- stretch |

| ~1620 | Medium | C=C stretch |

| ~890 | Strong | =CH₂ bend (out-of-plane) |

Mass Spectrometry (MS)

The mass spectrometry data was obtained from the NIST database and represents the electron ionization (EI) fragmentation pattern.[2]

Table 4: Mass Spectrometry Fragmentation Data for this compound

| m/z | Relative Intensity | Possible Fragment |

| 122 | Moderate | [M]⁺ (Molecular Ion) |

| 107 | High | [M-CH₃]⁺ |

| 93 | High | [M-C₂H₅]⁺ |

| 79 | Base Peak | [C₆H₇]⁺ |

| 65 | Moderate | [C₅H₅]⁺ |

| 53 | Moderate | [C₄H₅]⁺ |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

-

NMR Spectrometer (e.g., 400 MHz or higher)

-

5 mm NMR tubes

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

-

This compound sample (5-10 mg for ¹H, 20-50 mg for ¹³C)

-

Tetramethylsilane (TMS) as an internal standard

-

Pipettes and vials

Procedure:

-

Sample Preparation:

-

Accurately weigh the sample and dissolve it in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

-

Add a small amount of TMS to the solution to serve as an internal reference (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the probe for both the ¹H and ¹³C frequencies.

-

-

¹H NMR Acquisition:

-

Acquire the spectrum using a standard pulse sequence.

-

Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to cover the expected range of carbon signals (e.g., 0-150 ppm).

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the spectra and perform baseline correction.

-

Calibrate the chemical shift scale using the TMS signal at 0 ppm.

-

Integrate the signals in the ¹H spectrum and determine the multiplicities of the peaks.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

-

Fourier-Transform Infrared (FTIR) Spectrometer

-

Gas cell with KBr or NaCl windows

-

Vacuum line

-

This compound sample (volatile liquid)

Procedure:

-

Sample Preparation (Vapor Phase):

-

Evacuate the gas cell using a vacuum line.

-

Introduce a small amount of the volatile liquid sample into the cell. The liquid will vaporize under reduced pressure, filling the cell with the gaseous sample.

-

-

Background Spectrum:

-

Acquire a background spectrum of the empty (evacuated) gas cell. This will be subtracted from the sample spectrum to remove contributions from atmospheric gases (e.g., CO₂, H₂O) and the cell itself.

-

-

Sample Spectrum:

-

Acquire the IR spectrum of the sample in the gas cell.

-

Typically, the spectrum is recorded over the mid-infrared range (4000-400 cm⁻¹).

-

-

Data Processing:

-

The instrument software will automatically subtract the background spectrum from the sample spectrum.

-

Identify and label the major absorption bands in the spectrum.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

-

Gas Chromatograph-Mass Spectrometer (GC-MS)

-

Helium carrier gas

-

This compound sample

-

Solvent (e.g., dichloromethane or hexane)

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of the sample in a suitable volatile solvent.

-

-

GC-MS System Setup:

-

Set the GC oven temperature program to ensure good separation of the analyte from any impurities and the solvent.

-

Set the injector temperature and transfer line temperature appropriately (e.g., 250 °C).

-

Use a standard non-polar capillary column (e.g., DB-5ms).

-

Set the MS to operate in Electron Ionization (EI) mode at a standard energy (70 eV).

-

Set the mass analyzer to scan a suitable mass range (e.g., m/z 40-200).

-

-

Data Acquisition:

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

-

The GC will separate the components of the sample, and the eluting compounds will be introduced into the mass spectrometer.

-

The mass spectrometer will generate a mass spectrum for each eluting compound.

-

-

Data Analysis:

-

Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

-

Analyze the corresponding mass spectrum to identify the molecular ion peak and the major fragment ions.

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

References

An In-Depth Technical Guide to the Physical and Chemical Properties of 2-Methyl-1-octen-3-yne

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Methyl-1-octen-3-yne (CAS No. 17603-76-8). The document is tailored for researchers, scientists, and professionals in drug development, offering a detailed compilation of its characteristics. All quantitative data are presented in structured tables for clarity and comparative analysis. Furthermore, this guide outlines detailed experimental protocols for the synthesis and analysis of this compound and employs visual diagrams to illustrate key experimental workflows and chemical reactivity pathways.

General and Chemical Identification

This compound is a conjugated enyne, a class of organic compounds characterized by the presence of a carbon-carbon double bond adjacent to a carbon-carbon triple bond. This structural motif imparts unique reactivity and makes it a potentially valuable building block in organic synthesis.

| Identifier | Value | Source |

| IUPAC Name | 2-methyloct-1-en-3-yne | [1] |

| CAS Number | 17603-76-8 | [1] |

| Molecular Formula | C₉H₁₄ | [1] |

| SMILES | CCCCC#CC(=C)C | [1] |

| InChI | InChI=1S/C9H14/c1-4-5-6-7-8-9(2)3/h2,4-6H2,1,3H3 | [1] |

| InChIKey | FPKTZBDAOSTAHN-UHFFFAOYSA-N | [1] |

Tabulated Physical and Computed Properties

The following tables summarize the key physical and computed properties of this compound, providing a quantitative snapshot of its characteristics.

Table 2.1: Physical Properties

| Property | Value | Source |

| Boiling Point | 67-69°C at 36 mmHg | ChemicalBook |

| Density | 0.775 g/cm³ | ChemicalBook |

| Kovats Retention Index (Semi-standard non-polar) | 981 | [1] |

Table 2.2: Computed Properties

| Property | Value | Source |

| Molecular Weight | 122.21 g/mol | [1] |

| Exact Mass | 122.109550447 Da | [1] |

| XLogP3 | 3.5 | PubChem |

| Topological Polar Surface Area | 0 Ų | PubChem |

| Heavy Atom Count | 9 | PubChem |

Spectroscopic Data

Spectroscopic data is crucial for the identification and structural elucidation of this compound.

-

Mass Spectrometry (GC-MS): The NIST Mass Spectrometry Data Center provides mass spectral data for this compound, which can be used for its identification in complex mixtures.[1][2]

-

Infrared (IR) Spectroscopy: The vapor phase IR spectrum is available and can be found in the NIST/EPA Gas-Phase Infrared Database.[2][3] Key expected absorptions would include those for C=C stretching, C≡C stretching, and sp² and sp³ C-H stretching.

-

¹³C NMR Spectroscopy: ¹³C NMR spectral data is available and can be used to confirm the carbon framework of the molecule.[1]

Chemical Properties and Reactivity

The chemical behavior of this compound is dictated by the conjugated enyne functional group. This system is susceptible to a variety of transformations, making it a versatile synthetic intermediate.

The reactions of alkynes, such as this compound, often mirror those of alkenes, with addition reactions being typical.[4] In these reactions, the carbon-carbon triple bond can be converted to a double bond.[4] The resulting alkene can then potentially undergo further reactions.[4]

The enyne moiety is a key structural unit in many biologically active and natural compounds.[5] The reactivity of enynes can be complex, with different reaction pathways possible, including Alder-ene reactions and Myers-Saito cycloaromatization, depending on the substituents.

The following diagram illustrates the primary sites of reactivity on the this compound molecule.

Experimental Protocols

Representative Synthesis: Sonogashira Coupling

The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.[5][6]

Objective: To synthesize an enyne via Sonogashira coupling.

Materials:

-

Vinyl halide (e.g., 2-bromo-1-propene)

-

Terminal alkyne (e.g., 1-hexyne)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)

-

Copper(I) cocatalyst (e.g., CuI)

-

Amine base (e.g., triethylamine or diisopropylamine)

-

Anhydrous solvent (e.g., THF or DMF)

Procedure:

-

To a dry, inert-atmosphere flask, add the vinyl halide, terminal alkyne, and solvent.

-

Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Add the palladium catalyst, copper(I) cocatalyst, and the amine base.

-

Stir the reaction mixture at room temperature or with gentle heating, monitoring the reaction progress by TLC or GC.

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Analytical Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify this compound in a sample.

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS).

Procedure:

-

Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., hexane or dichloromethane).

-

GC Conditions:

-

Column: A non-polar capillary column (e.g., Elite-5MS, 30 m x 0.25 mm ID x 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injector Temperature: 250°C.

-

Oven Temperature Program: Start at 60°C (hold for 2 min), then ramp at 10°C/min to 300°C (hold for 5 min).

-

-

MS Conditions:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Ion Source Temperature: 230°C.

-

Transfer Line Temperature: 280°C.

-

Scan Range: m/z 40-400.

-

-

Data Analysis: Compare the obtained mass spectrum and retention time with a reference spectrum from a database (e.g., NIST).

Analytical Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the structure of this compound.

Procedure:

-

Sample Preparation: Dissolve 5-25 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube. Filter the solution if any solid particles are present.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz).

-

Data Analysis: Process the spectra to determine chemical shifts, coupling constants, and integration values to confirm the molecular structure.

Analytical Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Procedure:

-

Sample Preparation: For a liquid sample, a small drop can be placed between two KBr or NaCl plates to form a thin film. Alternatively, a solution in a suitable solvent (e.g., CCl₄) can be prepared and analyzed in a liquid cell.

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify characteristic absorption bands for the enyne functional group, such as C=C stretching (around 1640 cm⁻¹), C≡C stretching (around 2200-2100 cm⁻¹), and =C-H and -C-H stretching (around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively).

Experimental and Analytical Workflow

The following diagram provides a logical workflow for the synthesis and characterization of this compound.

Conclusion

This technical guide has consolidated the available physical, chemical, and spectroscopic data for this compound. The provided tables offer a quick reference for its quantitative properties, while the outlined experimental protocols furnish a practical framework for its synthesis and analysis. The inherent reactivity of the conjugated enyne system suggests its potential as a versatile intermediate in the synthesis of more complex molecules, a feature of significant interest to the chemical and pharmaceutical research communities.

References

- 1. dem.ri.gov [dem.ri.gov]

- 2. mdpi.com [mdpi.com]

- 3. 4.8. Determination of Volatile Organic Compounds (VOCs) Using Gas Chromatography-Mass Spectroscopy (GC/MS) [bio-protocol.org]

- 4. Sonogashira Coupling [organic-chemistry.org]

- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

2-Methyl-1-octen-3-yne: A Technical Guide to its Discovery and Natural Occurrence

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current knowledge regarding the discovery and natural sources of the compound 2-Methyl-1-octen-3-yne. While information on its initial discovery remains elusive in publicly accessible scientific literature, its presence as a natural product has been identified in the essential oil of Ephedra sinica. This document details the analytical methods used for its identification, presents available physicochemical data, and outlines a generalized experimental protocol for its isolation and analysis from this botanical source. The lack of extensive research on this compound highlights potential opportunities for further investigation into its biosynthesis, pharmacological properties, and broader natural distribution.

Introduction

This compound is a volatile organic compound with the chemical formula C₉H₁₄.[1] Its structure features a conjugated system of a double bond and a triple bond, with a methyl substituent at the second position. While the history of its initial synthesis or discovery is not well-documented in available scientific literature, its identification as a natural product has been noted. This guide aims to consolidate the existing information on its natural sources and the methodologies employed for its characterization.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is crucial for designing appropriate extraction, isolation, and analytical procedures.

| Property | Value | Source |

| Molecular Formula | C₉H₁₄ | PubChem |

| Molecular Weight | 122.21 g/mol | PubChem |

| CAS Number | 17603-76-8 | PubChem |

| IUPAC Name | 2-methyloct-1-en-3-yne | PubChem |

| Kovats Retention Index | 981 (semi-standard non-polar column) | NIST |

Natural Sources

To date, the only documented natural source of this compound is the essential oil of the plant Ephedra sinica, also known as Ma Huang.

Ephedra sinica

In a 2006 study by Wang et al. published in Food Chemistry, this compound was identified as a constituent of the essential oil hydrodistilled from the aerial parts of Ephedra sinica collected from Northeastern China.[2][3] The study focused on the chemical variation of the essential oil components across different populations of the plant. While the paper lists numerous compounds, specific quantitative data for this compound was not available in the accessible abstracts.

Discovery and Isolation Workflow

The general workflow for the discovery of this compound as a natural product from Ephedra sinica can be conceptualized as a multi-step process involving extraction, separation, and identification.

Experimental Protocols

While the specific experimental details from the primary study by Wang et al. (2006) could not be fully retrieved, a generalized protocol for the isolation and identification of this compound from Ephedra sinica can be outlined based on common practices in phytochemical analysis of essential oils.

Plant Material Collection and Preparation

-

Collection: The aerial parts of Ephedra sinica are collected, preferably during a specific season to ensure consistency in chemical composition.

-

Drying: The plant material is air-dried in a shaded, well-ventilated area to reduce moisture content.

-

Grinding: The dried plant material is ground into a coarse powder to increase the surface area for efficient extraction.

Hydrodistillation for Essential Oil Extraction

-

Apparatus: A Clevenger-type apparatus is typically used for hydrodistillation.

-

Procedure:

-

A known quantity of the powdered plant material is placed in a round-bottom flask.

-

Sufficient distilled water is added to immerse the plant material.

-

The mixture is heated to boiling. The steam and volatile compounds rise and are condensed in a condenser.

-

The condensed liquid, a mixture of water and essential oil, is collected in a graduated tube where the oil separates from the water due to their immiscibility and density difference.

-

The essential oil is collected and dried over anhydrous sodium sulfate.

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Instrumentation: A gas chromatograph coupled with a mass spectrometer is used for the separation and identification of the components of the essential oil.

-

Typical GC Conditions:

-

Column: A non-polar capillary column (e.g., HP-5MS, DB-5) is commonly used for the separation of volatile compounds.

-

Injector Temperature: Typically set around 250 °C.

-

Oven Temperature Program: A temperature gradient is employed, for instance, starting at 60 °C, holding for a few minutes, and then ramping up to a final temperature of around 250-280 °C.

-

Carrier Gas: Helium is a common carrier gas with a constant flow rate.

-

-

Typical MS Conditions:

-

Ionization Mode: Electron Impact (EI) at 70 eV is standard.

-

Mass Range: Scanning from a low to a high m/z ratio (e.g., 40-500 amu).

-

Ion Source Temperature: Typically maintained around 230 °C.

-

-

Compound Identification: The identification of this compound is achieved by comparing its mass spectrum and retention index with those available in spectral libraries such as the NIST Mass Spectral Library.

Summary and Future Perspectives

The presence of this compound in the essential oil of Ephedra sinica is the only confirmed natural source found in the reviewed literature. Information regarding its initial discovery, either through synthesis or isolation, remains to be elucidated. The lack of quantitative data on its abundance in Ephedra sinica and the absence of reports on its presence in other natural sources suggest that this compound is relatively understudied.

For researchers and drug development professionals, this presents several opportunities:

-

Quantitative Analysis: A thorough quantitative analysis of this compound in various Ephedra species and populations would provide valuable chemotaxonomic data.

-

Biosynthetic Pathway Elucidation: Investigating the biosynthetic pathway of this compound in Ephedra sinica could reveal novel enzymatic processes.

-

Pharmacological Screening: The unique chemical structure of this compound warrants investigation into its potential pharmacological activities.

-

Broader Screening of Natural Sources: A wider screening of plant and microbial essential oils could identify other natural sources of this compound.

References

An In-depth Technical Guide to the Reactivity and Stability of 2-Methyl-1-octen-3-yne

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-1-octen-3-yne is a conjugated enyne, a class of organic compounds characterized by the presence of both a carbon-carbon double bond and a carbon-carbon triple bond in conjugation. This structural motif imparts unique reactivity and stability to the molecule, making it a subject of interest in synthetic organic chemistry. This technical guide provides a comprehensive overview of the reactivity and stability of this compound, including its synthesis, characteristic reactions, and thermodynamic properties. The information presented herein is intended to be a valuable resource for researchers and professionals involved in chemical synthesis and drug development.

Synthesis of this compound

A potential synthetic pathway is outlined below:

An In-Depth Technical Guide to 2-Methyl-1-octen-3-yne

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Methyl-1-octen-3-yne, a member of the vinylacetylene class of organic compounds. This document consolidates available data on its chemical identity, physicochemical properties, and spectroscopic information. Due to the limited publicly available research on this specific molecule, this guide also infers potential synthetic pathways and reactivity based on the known chemistry of vinylacetylenes. This guide is intended to serve as a foundational resource for researchers and professionals in organic synthesis and drug development who may be interested in exploring the properties and applications of this and related compounds.

Chemical Identity and Properties

This compound is a chemical compound with the molecular formula C₉H₁₄. Its structure features a conjugated system of a double bond and a triple bond, with a methyl substituent at the 2-position of the octene chain.

IUPAC Name: 2-methyloct-1-en-3-yne[1] CAS Number: 17603-76-8[1]

A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₁₄ | PubChem[1] |

| Molecular Weight | 122.21 g/mol | PubChem[1] |

| Boiling Point | 67-69 °C (at 36 mmHg) | ChemicalBook[2], NIST[3] |

| Density | 0.775 g/cm³ | ChemicalBook[2] |

| Kovats Retention Index | 981 (non-polar column) | NIST[4] |

Spectroscopic Data

Detailed spectroscopic data is crucial for the identification and characterization of this compound. The following data is available through the National Institute of Standards and Technology (NIST) Chemistry WebBook:

-

Infrared (IR) Spectrum: The IR spectrum provides information about the functional groups present in the molecule. Key expected absorptions would include those for C=C stretching, C≡C stretching, and C-H stretching.

-

Mass Spectrometry (MS): Electron ionization mass spectrometry data is available, which details the fragmentation pattern of the molecule and allows for the determination of its molecular weight.[4]

-

Gas Chromatography (GC): The Kovats retention index from gas chromatography is a standardized measure of a compound's elution time, aiding in its identification in complex mixtures.[4]

Synthesis and Reactivity

Postulated Synthesis Workflow

A plausible synthetic route would involve the coupling of a suitable vinyl halide with a terminal alkyne, a reaction class that is well-established in organic chemistry. A potential workflow is outlined below.

Caption: Postulated synthesis of this compound.

Experimental Protocol Considerations

A general experimental protocol based on the copper-catalyzed coupling of vinyl halides with terminal alkynes would involve the following steps:

-

Reaction Setup: A reaction vessel would be charged with the terminal alkyne (1-hexyne), a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), and a base, for instance, potassium carbonate.

-

Catalyst Introduction: A catalytic amount of copper(I) iodide would be added to the mixture.

-

Addition of Vinyl Halide: The vinyl halide (e.g., 2-chloropropene or 2-bromopropene) would be added to the reaction mixture.

-

Reaction Conditions: The reaction would likely be heated to facilitate the coupling. The specific temperature and reaction time would need to be optimized.

-

Workup and Purification: Upon completion, the reaction mixture would be subjected to an aqueous workup to remove the catalyst and inorganic salts. The crude product would then be purified, typically by distillation or column chromatography, to yield pure this compound.

Reactivity

The reactivity of this compound is dictated by the presence of the conjugated enyne system. This functionality allows for a variety of chemical transformations, making it a potentially useful intermediate in organic synthesis.

-

Electrophilic Addition: The double and triple bonds can undergo electrophilic addition reactions. The regioselectivity of these additions would be influenced by the electronic effects of the methyl group and the conjugated system. For instance, the reaction with hydrogen halides (HX) could potentially lead to the formation of halogenated dienes.

-

Nucleophilic Addition: The triple bond, in particular, can be susceptible to nucleophilic attack, especially under basic conditions or in the presence of organometallic reagents.

-

Pericyclic Reactions: The conjugated system can participate in pericyclic reactions such as Diels-Alder reactions, where it could act as the diene or dienophile, depending on the reaction partner.

-

Reduction: The double and triple bonds can be selectively or fully reduced using various hydrogenation methods (e.g., catalytic hydrogenation with different catalysts like Lindlar's catalyst for selective reduction of the alkyne to a cis-alkene).

The logical relationship of these potential reactions is illustrated in the following diagram.

Caption: Potential reactivity of this compound.

Applications in Research and Drug Development

Currently, there is a lack of published research detailing the biological activity or drug development applications of this compound. However, the enyne moiety is a structural motif found in some natural products and pharmacologically active compounds. The exploration of this and similar molecules could be a point of interest for medicinal chemists in the synthesis of novel molecular scaffolds.

Conclusion

This compound is a sparsely documented chemical compound. This guide has compiled the available physicochemical and spectroscopic data. While specific experimental protocols and biological applications are not currently published, this document provides a theoretical framework for its synthesis and reactivity based on established chemical principles. It is hoped that this guide will serve as a valuable starting point for researchers and professionals interested in further investigating the properties and potential applications of this molecule.

References

A Comprehensive Technical Review of 2-Methyl-1-octen-3-yne and Its Analogs for Researchers and Drug Development Professionals

An In-depth Exploration of the Synthesis, Properties, and Therapeutic Potential of a Promising Class of Enyne Compounds

This technical guide provides a comprehensive literature review of 2-Methyl-1-octen-3-yne and its analogs, targeting researchers, scientists, and professionals in drug development. This document synthesizes the current understanding of the chemical properties, synthesis methodologies, and biological activities of this class of compounds, with a focus on their potential therapeutic applications. All quantitative data is presented in structured tables for comparative analysis, and key experimental protocols and conceptual frameworks are illustrated with detailed diagrams.

Physicochemical Properties of this compound

This compound is a conjugated enyne with the molecular formula C₉H₁₄ and a molecular weight of 122.21 g/mol . A summary of its key physicochemical properties is provided in Table 1. This data is crucial for understanding its behavior in chemical reactions and biological systems.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₄ | [1][2][3] |

| Molecular Weight | 122.21 g/mol | [3] |

| CAS Number | 17603-76-8 | [1][2][3] |

| IUPAC Name | 2-methyloct-1-en-3-yne | [3] |

| SMILES | CCCCC#CC(=C)C | [3] |

Synthesis of this compound and Its Analogs

General Synthetic Strategies for 1,3-Enynes

Several catalytic and non-catalytic methods have been developed for the synthesis of 1,3-enynes. A common approach is the cross-coupling of a vinyl component with a terminal alkyne. The Sonogashira coupling, which utilizes a palladium catalyst and a copper co-catalyst, is a widely employed method for this transformation.[4]

A generalized workflow for the synthesis of 2-alkyl-1-en-3-ynes, a class of compounds analogous to this compound, is depicted below. This process typically involves the coupling of a terminal alkyne with a vinyl halide or triflate.

References

Potential Biological Activity of 2-Methyl-1-octen-3-yne: A Technical Guide for Researchers

Abstract

This technical guide explores the potential biological activities of the novel enyne compound, 2-Methyl-1-octen-3-yne. While specific experimental data for this molecule is not currently available in published literature, this document provides a comprehensive overview based on the known biological activities of structurally related enyne compounds. This guide is intended for researchers, scientists, and drug development professionals, offering a theoretical framework and practical experimental protocols to investigate the potential anti-inflammatory, antimicrobial, and cytotoxic properties of this compound. All presented protocols and pathways are based on established methodologies for analogous compounds.

Introduction

This compound is a small molecule belonging to the enyne class of compounds, characterized by the presence of both a double (ene) and a triple (yne) bond. Its chemical structure is provided in Figure 1.

Chemical Structure:

Enyne derivatives are found in various natural products, including those isolated from terrestrial plants and fungi, and have garnered significant attention for their diverse and potent biological activities.[3][4] The structural motifs of enynes are present in numerous biologically active molecules, suggesting their potential as scaffolds in drug discovery.[4] This guide will focus on three key areas of potential biological activity for this compound: anti-inflammatory, antimicrobial, and cytotoxic effects.

Potential Biological Activities

Based on the known bioactivities of the broader enyne class, this compound is hypothesized to exhibit the following biological effects.

Anti-inflammatory Activity

Enyne derivatives have been reported to possess potent anti-inflammatory properties.[3][4] This activity is often attributed to their structural similarity to natural anti-inflammatory agents.[3][4] The mechanism of action for many anti-inflammatory compounds involves the inhibition of key signaling pathways, such as the NF-κB pathway, which regulates the expression of pro-inflammatory cytokines.

A hypothetical signaling pathway illustrating the potential anti-inflammatory mechanism of this compound is presented below.

References

Methodological & Application

Application Notes and Protocols: 2-Methyl-1-octen-3-yne in Click Chemistry Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of 2-Methyl-1-octen-3-yne as a terminal alkyne component in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reactions. While direct experimental data for this specific enyne in CuAAC reactions is not extensively documented in published literature, its structural features as a terminal alkyne suggest its utility in this highly efficient bioconjugation and material science tool.

Introduction to this compound in Click Chemistry

Click chemistry, a concept introduced by K.B. Sharpless, describes reactions that are high-yielding, wide in scope, and form byproducts that are easily removed.[1][2] The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a premier example of a click reaction, involving the reaction of a terminal alkyne with an azide to form a stable 1,2,3-triazole linkage.[1][3][4] This reaction is known for its high efficiency, regioselectivity (forming the 1,4-disubstituted regioisomer), and compatibility with a wide range of functional groups and reaction conditions, including aqueous environments.[1][5]

This compound is a terminal alkyne, making it a suitable candidate for participation in CuAAC reactions. Its unique structure, featuring a conjugated vinyl group adjacent to the alkyne, may offer distinct properties to the resulting triazole products. This document provides a generalized protocol for the use of this compound in a typical CuAAC reaction and discusses potential considerations.

Chemical Properties of this compound

A clear understanding of the physicochemical properties of this compound is essential for its effective application.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₄ | [6] |

| Molecular Weight | 122.21 g/mol | [6] |

| CAS Number | 17603-76-8 | [6] |

| IUPAC Name | 2-methyloct-1-en-3-yne | [6] |

| SMILES | CCCCC#CC(=C)C | [6] |

General Reaction Scheme

The CuAAC reaction involving this compound and an organic azide (R-N₃) is expected to proceed as follows, yielding a 1,4-disubstituted triazole.

Caption: General scheme of the CuAAC reaction.

Experimental Protocol: A General Guideline

This protocol provides a general procedure for the CuAAC reaction using this compound with a model azide, such as benzyl azide. Researchers should optimize the reaction conditions for their specific substrates and applications.

Materials:

-

This compound

-

Benzyl azide (or other organic azide)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

Solvent (e.g., a mixture of water and a co-solvent like tert-butanol or DMF)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (optional, but recommended for biological applications)[7]

-

Nitrogen or Argon gas for inert atmosphere

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a 100 mM solution of this compound in the chosen organic co-solvent.

-

Prepare a 100 mM solution of the organic azide in the same co-solvent.

-

Prepare a 100 mM aqueous solution of sodium ascorbate. This solution should be freshly prepared.

-

Prepare a 50 mM aqueous solution of CuSO₄·5H₂O.

-

If using a ligand, prepare a 100 mM aqueous solution of THPTA.

-

-

Reaction Setup:

-

In a reaction vessel, add the desired volume of the this compound stock solution (e.g., 1 equivalent).

-

Add the organic azide stock solution (e.g., 1-1.2 equivalents).

-

Add the appropriate amount of water and co-solvent to achieve the desired final reaction concentration (typically 0.1-1 M).

-

If using a ligand, add the THPTA solution (typically 1-5 mol% relative to the alkyne).

-

Degas the reaction mixture by bubbling with nitrogen or argon for 15-30 minutes to remove dissolved oxygen, which can oxidize the Cu(I) catalyst.

-

-

Initiation of the Reaction:

-

Add the CuSO₄·5H₂O solution (typically 1-5 mol% relative to the alkyne).

-

Add the freshly prepared sodium ascorbate solution (typically 5-10 mol% relative to the alkyne).

-

-

Reaction Monitoring and Work-up:

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the reaction mixture can be worked up by various methods depending on the properties of the product. Common methods include extraction with an organic solvent, precipitation, or purification by column chromatography.

-

Experimental Workflow Diagram:

Caption: A typical workflow for a CuAAC experiment.

Potential Considerations for this compound

-

Steric Hindrance: The methyl group adjacent to the vinyl group may introduce some steric hindrance around the alkyne, which could potentially affect the reaction rate compared to unhindered terminal alkynes. However, CuAAC is generally tolerant of a wide range of sterically demanding substrates.[8][9]

-

Reactivity of the Enyne System: The conjugated system of the double and triple bond in this compound is a notable feature. While the terminal alkyne is the primary reactive site for CuAAC, the potential for side reactions involving the vinyl group under the reaction conditions should be considered, although this is generally not a major issue in standard CuAAC protocols.

-

Solubility: The hydrophobic alkyl chain of this compound may necessitate the use of organic co-solvents in aqueous click reactions to ensure solubility of all reaction components.

Applications in Drug Development and Material Science

The triazole linkage formed through click chemistry is highly stable and is considered a bioisostere of the amide bond.[5] This makes it an attractive linker in medicinal chemistry for the synthesis of drug candidates, peptidomimetics, and bioconjugates. The incorporation of the this compound moiety would introduce a unique lipophilic and structurally defined fragment into the final molecule.

In material science, the resulting polymer or surface functionalized with the triazole derived from this compound could exhibit altered physical properties, such as hydrophobicity and thermal stability, due to the specific nature of the octenyl-methyl substituent.

Conclusion

This compound represents a viable, though not yet widely explored, terminal alkyne for use in copper(I)-catalyzed azide-alkyne cycloaddition reactions. The general protocols and considerations outlined in these application notes provide a solid foundation for researchers to begin exploring the use of this compound in their synthetic endeavors, from drug discovery to the development of novel materials. As with any new substrate, empirical optimization of reaction conditions is recommended to achieve the best results.

References

- 1. Click Chemistry [organic-chemistry.org]

- 2. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Click chemistry - Wikipedia [en.wikipedia.org]

- 4. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]

- 5. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | C9H14 | CID 140254 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Application Notes and Protocols for Catalytic Transformations Involving 2-Methyl-1-octen-3-yne

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following application notes and protocols are based on the general reactivity of terminal 1,3-enynes and analogous substrates due to a lack of specific published data on the catalytic transformations of 2-Methyl-1-octen-3-yne. These should be considered as starting points for research and development, and optimization for the specific substrate is recommended.

Introduction to the Reactivity of this compound

This compound is a conjugated enyne, a versatile building block in organic synthesis. Its structure, featuring both a terminal double bond and an internal triple bond, allows for a rich variety of catalytic transformations. The electron-rich nature of the double bond and the triple bond's ability to participate in various cycloadditions and coupling reactions make it a valuable precursor for the synthesis of complex molecules, including those relevant to drug discovery and materials science.

This document outlines potential catalytic transformations of this compound, including palladium-catalyzed cross-coupling reactions and nickel-catalyzed regiodivergent sulfonylarylation, based on established methodologies for similar 1,3-enynes.

Palladium-Catalyzed Cross-Coupling of 1,3-Enynes

Palladium catalysis is a powerful tool for the formation of carbon-carbon bonds. In the context of 1,3-enynes like this compound, palladium-catalyzed cross-coupling reactions can be employed to introduce a variety of substituents, leading to the synthesis of highly substituted and conjugated systems. These products are valuable intermediates in the synthesis of natural products and functional materials.

Application Note: Synthesis of Substituted 1,3-Enynes

This protocol describes a general method for the palladium-catalyzed cross-coupling of a terminal alkyne with a vinyl halide, a reaction analogous to the Sonogashira coupling, which can be adapted for the functionalization of the triple bond in enynes. By analogy, this compound could potentially be coupled with various aryl or vinyl halides.

Table 1: Representative Data for Palladium-Catalyzed Cross-Coupling of Terminal Alkynes with Vinyl Halides

| Entry | Alkyne | Vinyl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Phenylacetylene | (E)-β-Bromostyrene | Pd(PPh₃)₄ (2) | - | Et₃N | THF | 60 | 85 |

| 2 | 1-Hexyne | 1-Iodocyclohexene | PdCl₂(PPh₃)₂ (3) | PPh₃ (6) | Cs₂CO₃ | DMF | 80 | 78 |

| 3 | Trimethylsilylacetylene | 2-Bromopropene | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene | 100 | 92 |

Note: This data is illustrative and based on general Sonogashira coupling reactions. Conditions for this compound would require optimization.

Experimental Protocol: General Procedure for Palladium-Catalyzed Cross-Coupling

-

To an oven-dried Schlenk tube is added the palladium catalyst, ligand, and base.

-

The tube is evacuated and backfilled with an inert atmosphere (e.g., Argon or Nitrogen) three times.

-

The solvent, this compound (1.0 eq), and the aryl/vinyl halide (1.2 eq) are added via syringe.

-

The reaction mixture is stirred at the specified temperature and monitored by TLC or GC-MS.

-

Upon completion, the reaction is cooled to room temperature and quenched with a saturated aqueous solution of ammonium chloride.

-

The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel.

Logical Workflow for Palladium-Catalyzed Cross-Coupling:

Application Notes and Protocols for the Polymerization of 2-Methyl-1-octen-3-yne and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Direct experimental data on the polymerization of 2-methyl-1-octen-3-yne is limited in the available scientific literature. The following application notes and protocols are based on established principles and methodologies for the polymerization of structurally related conjugated enyne and vinylacetylene monomers. These should be considered as a starting point for research and development, and optimization will be necessary for this specific monomer and its derivatives.

Introduction

This compound is a conjugated enyne monomer with the chemical structure C9H14.[1][2][3][4][5][6][7][8][9] Its structure, containing both a vinyl and an acetylenic group in conjugation, offers unique opportunities for polymerization, leading to polymers with potentially interesting properties for applications in materials science and drug delivery. The presence of the double and triple bonds allows for various polymerization mechanisms to be explored, including radical, anionic, and coordination polymerization. The resulting polymers would possess pendant alkyne groups, which are valuable for post-polymerization modification via "click" chemistry, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling the attachment of bioactive molecules, targeting ligands, or imaging agents.

Potential Polymerization Methods

Based on the reactivity of similar conjugated enyne monomers, the following polymerization methods are proposed for this compound.

Radical Polymerization

Radical polymerization is a versatile and robust method for a wide range of vinyl monomers and is a promising approach for this compound.[10][11][12][13] The polymerization would likely proceed primarily through the vinyl group (1,2-addition), resulting in a polymer with pendant acetylene moieties.[10]

This protocol is a general guideline and should be optimized for specific experimental setups and desired polymer characteristics.

Materials:

-

This compound (monomer)

-

Radical initiator (e.g., Azobisisobutyronitrile (AIBN) or Benzoyl peroxide (BPO))

-

Anhydrous solvent (e.g., Toluene, Tetrahydrofuran (THF), or 1,4-Dioxane)

-

Inert gas (e.g., Argon or Nitrogen)

-

Schlenk line or glovebox for inert atmosphere techniques

-

Polymerization vessel (e.g., Schlenk flask)

-

Precipitation solvent (e.g., Methanol, Hexane)

Procedure:

-

Monomer Purification: Purify the this compound monomer by distillation under reduced pressure to remove any inhibitors or impurities.

-

Initiator and Solvent Preparation: Recrystallize the radical initiator from a suitable solvent (e.g., methanol for AIBN). Dry the polymerization solvent over a suitable drying agent (e.g., sodium/benzophenone for THF) and distill under an inert atmosphere.

-

Reaction Setup: Assemble the polymerization vessel, flame-dry it under vacuum, and then purge with inert gas.

-

Polymerization:

-

Add the desired amount of anhydrous solvent to the reaction vessel via a cannula or syringe.

-

Add the purified this compound monomer to the solvent.

-

Add the radical initiator. The monomer-to-initiator ratio will influence the molecular weight of the resulting polymer.

-

Degas the reaction mixture by several freeze-pump-thaw cycles.

-

Place the reaction vessel in a preheated oil bath at the desired temperature (typically 60-80 °C for AIBN).

-

Allow the polymerization to proceed for the desired time (e.g., 6-24 hours).

-

-

Termination and Isolation:

-

Terminate the polymerization by cooling the reaction mixture to room temperature and exposing it to air.

-

Precipitate the polymer by slowly adding the reaction solution to a stirred, large excess of a non-solvent (e.g., cold methanol or hexane).

-

Collect the precipitated polymer by filtration.

-

Wash the polymer with the non-solvent to remove any unreacted monomer and initiator residues.

-

Dry the polymer under vacuum to a constant weight.

-

The following table presents hypothetical data for the radical polymerization of this compound based on typical results for similar monomers. Actual results may vary.

| Entry | Initiator | [Monomer]:[Initiator] | Solvent | Temp (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) |

| 1 | AIBN | 100:1 | Toluene | 70 | 12 | 65 | 8,000 | 1.8 |

| 2 | AIBN | 200:1 | Toluene | 70 | 12 | 60 | 15,000 | 1.9 |

| 3 | BPO | 100:1 | Dioxane | 80 | 10 | 70 | 9,500 | 1.7 |

Mn = Number-average molecular weight; PDI = Polydispersity index.

Anionic Polymerization

Anionic polymerization, particularly living anionic polymerization, offers excellent control over molecular weight, polydispersity, and polymer architecture.[6][14][15][16][17][18][19][20] Conjugated systems, such as that in this compound, can stabilize the propagating anionic center, making this method potentially suitable.[14]

Anionic polymerization requires stringent anhydrous and anaerobic conditions.

Materials:

-

This compound (monomer), rigorously purified.

-

Anionic initiator (e.g., n-Butyllithium (n-BuLi) or sec-Butyllithium (sec-BuLi) in hexane).

-

Anhydrous, aprotic solvent (e.g., Tetrahydrofuran (THF) or Toluene).

-

Terminating agent (e.g., degassed Methanol).

-

Inert gas (e.g., Argon).

-

High-vacuum line and glassware designed for anionic polymerization.

Procedure:

-

Rigorous Purification:

-

Monomer: Stir this compound over a drying agent (e.g., CaH2) for several hours, then distill under high vacuum. A final purification step may involve titration with a dilute solution of a living anionic polymer until a faint color persists, followed by distillation.

-

Solvent: Purify the solvent by distillation from a sodium/benzophenone ketyl under an argon atmosphere.

-

-

Initiator Titration: Determine the exact concentration of the alkyllithium initiator by titration (e.g., with diphenylacetic acid).

-

Reaction Setup: Assemble the polymerization reactor under high vacuum and flame-dry all glassware. Purge the system with high-purity argon.

-

Polymerization:

-

Distill the purified solvent into the reaction vessel.

-

Cool the solvent to the desired polymerization temperature (e.g., -78 °C for THF).

-

Add the purified monomer via vacuum distillation or a gas-tight syringe.

-

Initiate the polymerization by adding the calculated amount of initiator solution dropwise. A color change often indicates the formation of the propagating anions.

-

Allow the polymerization to proceed. For living polymerizations, the reaction is typically very fast.

-

-

Termination and Isolation:

-

Terminate the polymerization by adding a degassed terminating agent (e.g., methanol). The color of the solution should disappear.

-

Allow the reaction to warm to room temperature.

-

Precipitate the polymer in a suitable non-solvent (e.g., methanol).

-

Filter, wash, and dry the polymer under vacuum.

-

The following table illustrates the expected level of control with living anionic polymerization.

| Entry | Initiator | Solvent | Temp (°C) | [Monomer]:[Initiator] | Mn (theor.) ( g/mol ) | Mn (exp.) ( g/mol ) | PDI |

| 1 | n-BuLi | THF | -78 | 50:1 | 6,100 | 6,300 | 1.05 |

| 2 | n-BuLi | THF | -78 | 100:1 | 12,200 | 12,500 | 1.06 |

| 3 | sec-BuLi | Toluene | 25 | 100:1 | 12,200 | 12,000 | 1.10 |

Mn (theor.) = ([Monomer]/[Initiator]) x MW_monomer + MW_initiator; Mn (exp.) = experimental Mn; PDI = Polydispersity index.

Coordination Polymerization

Ziegler-Natta catalysts are widely used for the polymerization of α-olefins.[1][4][21][22][23][24][25] Given the terminal vinyl group in this compound, coordination polymerization could be a viable method, potentially offering control over the stereochemistry of the polymer. A typical Ziegler-Natta catalyst system consists of a transition metal compound (e.g., TiCl4) and an organoaluminum compound (e.g., triethylaluminium, Al(C2H5)3).[1][4]

Materials:

-

This compound (monomer), purified.

-

Titanium tetrachloride (TiCl4).

-

Triethylaluminium (Al(C2H5)3).

-

Anhydrous, inert solvent (e.g., Heptane or Toluene).

-

Inert gas atmosphere.

Procedure:

-

Catalyst Preparation:

-

In a reaction vessel under an inert atmosphere, dissolve the organoaluminum compound in the anhydrous solvent.

-

Slowly add the titanium tetrachloride to the solution at a controlled temperature (e.g., 0 °C). A precipitate, the active catalyst, will form.

-

The catalyst is typically aged for a period of time before use.

-

-

Polymerization:

-

In a separate, inert-atmosphere reactor, add the solvent and the purified monomer.

-

Introduce the prepared catalyst slurry to the monomer solution.

-

Control the reaction temperature as required for the specific catalyst system.

-

The polymerization is often accompanied by the formation of a solid polymer.

-

-

Work-up:

-

Quench the reaction by adding an alcohol (e.g., isopropanol) containing a small amount of hydrochloric acid to deactivate the catalyst and precipitate the polymer.

-

Filter the polymer and wash extensively with alcohol and water to remove catalyst residues.

-

Dry the polymer under vacuum.

-

Visualizations

Reaction Scheme for Polymerization

Caption: General scheme for the polymerization of this compound.

Experimental Workflow for Radical Polymerization

Caption: Workflow for a typical radical polymerization experiment.

Signaling Pathway Analogy for Drug Conjugation

While not a biological signaling pathway, the following diagram illustrates the logical pathway for utilizing the synthesized polymer in drug development.

Caption: Pathway for creating a polymer-drug conjugate.

Characterization of Polymers

The synthesized polymers should be characterized by a variety of techniques to determine their structure, molecular weight, and thermal properties.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the polymer structure and determine the extent of polymerization through the vinyl group.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups, particularly the persistence of the alkyne bond.

-

Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI).

-

Differential Scanning Calorimetry (DSC): To measure the glass transition temperature (Tg) of the polymer.

-

Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.

Potential Applications in Drug Development

Polymers derived from this compound, with their pendant alkyne groups, are excellent candidates for post-polymerization modification. This functionality is highly valuable in drug development for creating:

-

Polymer-drug conjugates: Covalently attaching therapeutic agents to the polymer backbone can improve drug solubility, stability, and pharmacokinetic profiles.

-

Targeted drug delivery systems: The pendant alkynes can be used to attach targeting ligands (e.g., antibodies, peptides) that direct the polymer-drug conjugate to specific cells or tissues.

-

Polymeric imaging agents: Conjugation of imaging moieties (e.g., fluorescent dyes, MRI contrast agents) allows for the tracking and visualization of the polymer in vitro and in vivo.

The versatility of "click" chemistry provides a straightforward and efficient method for achieving these modifications under mild conditions, which is crucial when working with sensitive biological molecules.

References

- 1. Ziegler–Natta catalyst - Wikipedia [en.wikipedia.org]

- 2. chemrxiv.org [chemrxiv.org]

- 3. academic.oup.com [academic.oup.com]

- 4. scienomics.com [scienomics.com]

- 5. researchgate.net [researchgate.net]

- 6. orbi.uliege.be [orbi.uliege.be]

- 7. Vinylacetylene - Wikipedia [en.wikipedia.org]

- 8. This compound | C9H14 | CID 140254 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound (CAS 17603-76-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. m.youtube.com [m.youtube.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Anionic addition polymerization - Wikipedia [en.wikipedia.org]

- 16. chemie.uni-bayreuth.de [chemie.uni-bayreuth.de]

- 17. pslc.ws [pslc.ws]

- 18. eresearchco.com [eresearchco.com]

- 19. [PDF] 7. Anionic Polymerization | Semantic Scholar [semanticscholar.org]

- 20. chemie.uni-bayreuth.de [chemie.uni-bayreuth.de]

- 21. Ziegler-Natta catalyst | Polymerization, Olefins, Alkylaluminums | Britannica [britannica.com]

- 22. youtube.com [youtube.com]

- 23. chem.libretexts.org [chem.libretexts.org]

- 24. mdpi.com [mdpi.com]

- 25. mdpi.com [mdpi.com]

Application Note: A Detailed Protocol for the Synthesis of 2-Methyl-1-octen-3-yne

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive experimental protocol for the synthesis of 2-Methyl-1-octen-3-yne, a valuable enyne building block in organic synthesis. The described methodology is based on the well-established Sonogashira cross-coupling reaction, a reliable and versatile method for the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms. This protocol details the coupling of 1-hexyne with 2-bromopropene, utilizing a palladium-copper co-catalyst system. Included are detailed procedures for the reaction setup, workup, and purification, as well as a summary of the expected analytical data for the final product. A logical workflow for the synthesis is also presented using a Graphviz diagram.

Introduction

Conjugated enynes are important structural motifs found in numerous natural products and are versatile intermediates in organic synthesis. The unique arrangement of a double and a triple bond allows for a wide range of subsequent chemical transformations. This compound is a useful building block that can be employed in the synthesis of more complex molecules in the fields of medicinal chemistry and materials science. The Sonogashira coupling reaction is a powerful tool for the synthesis of such enynes, offering mild reaction conditions and tolerance of a variety of functional groups.[1][2][3] This protocol provides a straightforward and reproducible method for the preparation of this compound.

Chemical Properties and Data

| Property | Value | Reference |

| Molecular Formula | C₉H₁₄ | [4][5] |

| Molecular Weight | 122.21 g/mol | [4] |

| CAS Number | 17603-76-8 | [4][5] |

| IUPAC Name | 2-methyloct-1-en-3-yne | [4] |

Spectroscopic Data Summary

| Technique | Expected Data | Reference |

| Mass Spectrometry (GC-MS) | m/z consistent with C₉H₁₄ | [4] |

| Infrared (IR) Spectroscopy | Peaks corresponding to C≡C and C=C stretching | [4] |

| ¹³C Nuclear Magnetic Resonance (NMR) | Expected signals for vinylic, alkynyl, and aliphatic carbons. | [4] |

| ¹H Nuclear Magnetic Resonance (NMR) | Expected signals for vinylic, methyl, and aliphatic protons. |

Experimental Protocol: Sonogashira Coupling

This protocol is adapted from general procedures for Sonogashira cross-coupling reactions.[1][2][3][6][7]

Materials:

-

1-Hexyne (C₆H₁₀)

-

2-Bromopropene (C₃H₅Br)

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N), anhydrous

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane (for chromatography)

-

Ethyl acetate (for chromatography)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Condenser

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Syringes and needles

-

Separatory funnel

-

Rotary evaporator

-

Chromatography column

Procedure:

-

Reaction Setup:

-

To a dry round-bottom flask under an inert atmosphere, add bis(triphenylphosphine)palladium(II) dichloride (e.g., 0.03 eq) and copper(I) iodide (e.g., 0.05 eq).

-

Add anhydrous tetrahydrofuran (THF) and anhydrous triethylamine (Et₃N) to the flask.

-

Stir the mixture at room temperature for 15 minutes.

-

-

Addition of Reactants:

-

To the stirred catalyst mixture, add 1-hexyne (1.2 eq) via syringe.

-

Then, add 2-bromopropene (1.0 eq) dropwise via syringe.

-

-

Reaction:

-

Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

-

-

Workup:

-

Once the reaction is complete, dilute the mixture with diethyl ether or ethyl acetate.

-

Filter the mixture through a pad of celite to remove the catalyst residues.

-

Wash the filtrate with a saturated aqueous solution of ammonium chloride, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.

-

Visualizations

Reaction Scheme:

Caption: Sonogashira coupling of 1-hexyne and 2-bromopropene.

Experimental Workflow:

Caption: Workflow for the synthesis of this compound.

Safety Precautions

-

This experiment should be carried out in a well-ventilated fume hood.

-

Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.

-

Palladium catalysts and copper iodide are toxic and should be handled with care.

-

Organic solvents are flammable and should be kept away from ignition sources.

-

Triethylamine is a corrosive and flammable liquid.

Conclusion

The Sonogashira cross-coupling reaction provides an efficient and reliable method for the synthesis of this compound. The protocol described in this application note is straightforward and can be readily implemented in a standard organic chemistry laboratory. The resulting enyne is a versatile building block for further synthetic transformations.

References

- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 2. Sonogashira Coupling [organic-chemistry.org]

- 3. jk-sci.com [jk-sci.com]

- 4. This compound | C9H14 | CID 140254 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound [webbook.nist.gov]

- 6. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 7. chem.libretexts.org [chem.libretexts.org]

Application Notes and Protocols: Derivatization of 2-Methyl-1-octen-3-yne for Material Science

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical modification of 2-Methyl-1-octen-3-yne, a versatile building block for the synthesis of novel materials. The unique conjugated enyne structure of this molecule allows for selective derivatization at the alkene and alkyne functionalities, leading to a diverse range of functionalized monomers and polymers with potential applications in fields such as polymer chemistry, electronics, and biomedicine.

Introduction

This compound is a hydrocarbon containing both a double and a triple bond in conjugation. This arrangement of unsaturation provides multiple reactive sites for chemical modification, making it an attractive starting material for the synthesis of advanced materials. Derivatization can be targeted at the terminal alkene, the internal alkyne, or both, enabling precise control over the resulting molecular architecture and properties. This document outlines key derivatization reactions—hydrosilylation, hydroboration-oxidation, and enyne metathesis polymerization—and provides adaptable protocols for laboratory synthesis.

Key Derivatization Strategies